Anthraquinone-2,3-dicarboxylic Acid
Overview
Description
Anthraquinone-2,3-dicarboxylic acid is a derivative of anthraquinone, which is a well-known compound with a polycyclic aromatic structure that includes two ketone functionalities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, such as anthraquinone-2-carboxylic acid (AQ-2-COOH) and other anthraquinone derivatives, which can be used to infer properties and behaviors of the 2,3-dicarboxylic acid variant.
Synthesis Analysis
The synthesis of anthraquinone derivatives can be achieved through various methods. For instance, electrocarboxylation has been proposed as a synthetic route for producing anthraquinone carboxylic acids, as demonstrated in the production of 9,10-anthraquinone-2-ethanoic acid (AQEA) from halogenated anthraquinones . This method involves the use of an electrolyte and a sacrificial anode in a suitable solvent, such as N,N-dimethylformamide (DMF). The selectivity of this process for AQEA was found to range from 32 to 40%, depending on the halogenated precursor used.
Molecular Structure Analysis
The molecular structure of anthraquinone derivatives can be complex and varies depending on the substitution pattern on the anthraquinone core. Single-crystal analyses of transition metal complexes based on anthraquinone dicarboxylate ligands have revealed one-dimensional chains and three-dimensional structures formed through hydrogen bonding . These structural analyses are crucial for understanding the molecular geometry and potential intermolecular interactions of anthraquinone derivatives.
Chemical Reactions Analysis
Anthraquinone derivatives can participate in various chemical reactions, including coordination with transition metals to form complexes with interesting properties, such as photocatalytic activity . These complexes can catalyze visible-light-driven air-oxidation reactions under mild conditions, demonstrating the reactivity of anthraquinone carboxylates in the presence of light and transition metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of anthraquinone derivatives can be studied using various spectroscopic and surface analysis techniques. For example, the adsorption state of AQ-2-COOH on alumina surfaces was characterized using inelastic electron tunneling spectroscopy, infrared reflection absorption spectroscopy, X-ray photoelectron spectroscopy, and atomic force microscopy . These studies revealed that AQ-2-COOH can be adsorbed as a uniform film of anions or as micron-sized particles of neutral molecules, depending on the concentration of the solution from which it is deposited. Such analyses provide insights into the surface interactions and adsorption behaviors of anthraquinone carboxylic acids.
Scientific Research Applications
Applications in Medicinal Chemistry
Anthraquinones, including anthraquinone-2,3-dicarboxylic acid, are recognized for their broad applications in medicinal chemistry. They have historically been used for their antimicrobial, anti-inflammatory, and laxative properties. In modern therapeutic contexts, anthraquinones are being explored for their potential in treating conditions like constipation, arthritis, multiple sclerosis, and cancer. However, the safety of anthraquinones, particularly in laxatives, has been a subject of critical reassessment due to concerns about the quinone moiety in their structure (Malik & Müller, 2016).
Coordination Chemistry and Its Applications
The diverse applications of anthraquinone in coordination chemistry are driven by its significant physical and biological properties. Anthraquinone derivatives have been integrated into various research domains, including self-assembled systems, coordination polymers, metal-organic frameworks, and their interactions with both d- and f-block metal ions. These compounds are also applied in biological and chemosensing disciplines, leveraging their unique electronic and redox properties (Langdon-Jones & Pope, 2014).
Anti-Inflammatory and Antinociceptive Activities
Anthraquinone-2-carboxylic acid has demonstrated significant anti-inflammatory and antinociceptive activities in various experimental models. It has been effective in ameliorating symptoms of gastritis, edema, and abdominal pain without showing toxic effects. This compound suppresses the expression of inflammatory genes and inhibits the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways, indicating its potential as an effective component in managing inflammation and pain (Park et al., 2016).
Energy Storage Applications
Exploring the use of anthraquinone derivatives in energy storage, researchers have investigated their potential as electrolyte candidates in aqueous redox flow batteries. The tunable chemical properties and rapid redox kinetics of these compounds make them suitable for large-scale energy storage applications (Gerhardt et al., 2016).
Antibacterial Activity
Certain anthraquinone derivatives have shown antibacterial activity against pathogenic bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. These findings highlight the potential of anthraquinones in developing new antibacterial agents (Nurbayti et al., 2022).
Anticancer Research
Anthraquinone derivatives have been studied for their anticancer properties. For instance, synthetic derivatives like 1,3-dihydroxy-9,10-anthraquinone-2- carboxylic acid (DHAQC) have shown cytotoxic effects on cancer cells, including the induction of cell cycle arrest and apoptosis in breast cancer cell lines. Such studies provide insights into the potential of anthraquinones as chemotherapeutic agents (Yeap et al., 2015).
Mechanism of Action
Target of Action
Anthraquinone-2,3-dicarboxylic Acid, also known as 9,10-dioxoanthracene-2,3-dicarboxylic Acid, has been found to target essential cellular proteins . It has been shown to interact with key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells .
Mode of Action
The compound interacts with its targets, leading to a variety of effects. For instance, it has been found to inhibit the activation of the nuclear factor (NF)-κB and activator protein (AP)-1 pathways by directly suppressing upstream signaling enzymes including interleukin-1 receptor-associated kinase 1 (IRAK1) and spleen tyrosine kinase (Syk) .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits cancer progression by targeting essential cellular proteins . It also impacts the NF-κB and AP-1 pathways, which play crucial roles in inflammation and immune responses .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to inhibit cancer progression , and it can also suppress the activation of certain inflammatory pathways . In the context of lithium-ion batteries, it has been used as a cathode material, showing good cycle stability .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the context of lithium-ion batteries, the compound can dissolve in organic electrolytes during the cycling process, leading to decay of capacity and poor cycling stability . In terms of safety, it is recommended to prevent the chemical from entering drains and to avoid discharging it into the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
9,10-dioxoanthracene-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O6/c17-13-7-3-1-2-4-8(7)14(18)10-6-12(16(21)22)11(15(19)20)5-9(10)13/h1-6H,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHVQIKBLXBIQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394930 | |
Record name | Anthraquinone-2,3-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27485-15-0 | |
Record name | Anthraquinone-2,3-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anthraquinone-2,3-dicarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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